molecular formula C9H11BrOS B566733 1-Bromo-4-(isopropylsulfinyl)benzene CAS No. 1352318-46-7

1-Bromo-4-(isopropylsulfinyl)benzene

Cat. No. B566733
CAS RN: 1352318-46-7
M. Wt: 247.15
InChI Key: KNOPNGNHCUFBRQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-(isopropylsulfinyl)benzene is 1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-(isopropylsulfinyl)benzene are not available, brominated benzene compounds are generally involved in electrophilic aromatic substitution reactions . In these reactions, the benzene ring is attacked by an electrophile, resulting in the substitution of a hydrogen atom.


Physical And Chemical Properties Analysis

1-Bromo-4-(isopropylsulfinyl)benzene is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

Benzene Derivatives in Supramolecular Chemistry

Benzene derivatives, like Benzene-1,3,5-tricarboxamide, have been extensively studied for their self-assembly and supramolecular behavior, applicable in nanotechnology, polymer processing, and biomedical fields. Their ability to form one-dimensional, nanometer-sized rod-like structures through hydrogen bonding is particularly valuable for creating advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

Role in Environmental Science and Toxicology

Benzene and its derivatives are recognized for their environmental impact and toxicological profiles. They have been the focus of studies related to environmental pollution, specifically air and water quality. Understanding the behavior of benzene derivatives, including their degradation and interaction with biological systems, is crucial for environmental monitoring and remediation efforts (Koch & Sures, 2018).

Industrial and Medicinal Chemistry

Research on benzene derivatives has also highlighted their importance in industrial applications and medicinal chemistry. They serve as key intermediates in the synthesis of various organic compounds, including pharmaceuticals, indicating the wide-ranging utility of benzene-based compounds in developing new drugs and therapeutic agents. The study and synthesis of benzene derivatives are foundational in creating compounds with desired biological activities (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Mechanism of Action

The mechanism of action for electrophilic aromatic substitution reactions, such as those likely to involve 1-Bromo-4-(isopropylsulfinyl)benzene, typically involves two steps . In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-4-propan-2-ylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPNGNHCUFBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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